molecular formula C8H6F2O2 B095583 Methyl 2,3-difluorobenzoate CAS No. 18355-74-3

Methyl 2,3-difluorobenzoate

Cat. No.: B095583
CAS No.: 18355-74-3
M. Wt: 172.13 g/mol
InChI Key: FMTHVBOWAILEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-difluorobenzoate is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Regiocontrol in Synthesis

    Methyl 2,6-difluoro-4-(pivaloylamino)benzoate and related compounds show regiocontrol directed by fluorine in their synthesis. This indicates a potential application in organic synthesis where the positioning of substituents is critical (Thornton & Jarman, 1990).

  • Thermodynamics of Ionization

    The ionization of various difluorobenzoic acids, including 2,3-difluorobenzoic acid, has been studied in water. These studies provide insight into the thermodynamic properties of these compounds, which is valuable in understanding their behavior in aqueous solutions (Strong, Brummel, & Lindower, 1987).

  • Antifungal Activity

    Methyl 2,3-dihydroxybenzoate, a structurally similar compound, has been isolated from Paenibacillus elgii and shown to have significant antifungal activity against plant pathogens. This suggests potential applications in agriculture as a biofungicide (Lee et al., 2017).

  • Cosmetic and Drug Preservatives

    Methyl 4-hydroxybenzoate, another related compound, is widely used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. Understanding its structural properties can inform similar applications for Methyl 2,3-difluorobenzoate (Sharfalddin et al., 2020).

  • OLED Applications

    Studies on Ir(III) complexes with fluorobenzene derivatives indicate potential applications in OLED technology. The photophysical properties of these complexes, influenced by fluorobenzene ligands, could be relevant to the development of new OLED materials (Liu et al., 2013).

  • Corrosion Inhibitors

    Benzimidazole derivatives, including those related to this compound, have shown potential as corrosion inhibitors for mild steel. These findings could lead to applications in material protection and preservation (Obot & Obi-Egbedi, 2010).

  • Synthesis of Heterocycles

    Polyfluorinated 2,3-dihydrobenzo[b][1,4]oxathiines, structurally related to this compound, have been synthesized, demonstrating potential applications in organic chemistry for creating novel heterocyclic compounds (Politanskaya & Tretyakov, 2020).

  • Herbicide Development

    Derivatives of difluorobenzyl compounds have been assessed for herbicidal activity, indicating potential agricultural applications in weed control (Hwang et al., 2005).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . The precautionary statements associated with it are P271, P261, and P280 .

Mechanism of Action

Properties

IUPAC Name

methyl 2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTHVBOWAILEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939728
Record name Methyl 2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18355-74-3
Record name Benzoic acid, 2,3-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18355-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-difluorobenzoic acid (9.47 g, 59.90 mmol) and H2SO4 (0.3 mL) in methanol (100 mL) were heated for 3 days in a 70° C. oil bath. The reaction was cooled to RT, then the solvent was removed under vacuum at 35° C. The crude residue was transferred to a separatory funnel with ether, washed with saturated sodium bicarbonate solution (2×50 mL), brine, dried (MgSO4), filtered and concentrated under vacuum. The residue was redissolved in CH2Cl2, dried (MgSO4), filtered and concentrated under vacuum to yield 8.66 grams of methyl 2,3-difluorobenzoate as a clear liquid.
Name
2,3-difluorobenzoic acid
Quantity
9.47 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,3-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-difluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,3-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,3-difluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,3-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.